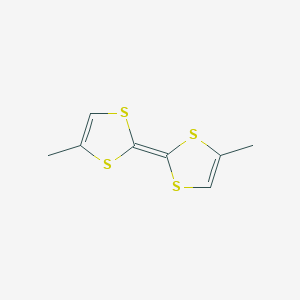
(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole
Descripción general
Descripción
(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole, commonly known as MMDT, is a small organic molecule that has gained attention in the scientific community due to its unique properties. MMDT is a highly conjugated molecule that exhibits strong electron-donating and electron-accepting properties, making it a useful compound for various applications in chemistry and material science.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthetic Approaches and Structural Characterization : Research has demonstrated various synthetic routes and structural analyses for 1,3-dithiole derivatives, which are key components in the synthesis of organic metals and have applications in molecular electronics. These compounds, including derivatives similar to "(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole," have been explored for their electronic and structural properties, showcasing their potential in creating advanced materials with specific electronic characteristics (Liang-zhong Xu et al., 2005).
Physical and Chemical Properties : The physical and chemical properties of 1,3-dithiol-2-ylidene derivatives have been extensively studied. Investigations into their electronic absorption spectra, molecular structure, and electrochemical behavior provide insights into their potential applications in electronic devices and materials science. These studies reveal the compounds' low oxidation potentials and unique electronic spectra, which are crucial for their applications in electronic and photonic devices (Zhi-Gang Niu et al., 2014).
Applications in Material Science and Organic Electronics
Organic Electronics : One of the key applications of 1,3-dithiole derivatives is in the field of organic electronics, where they serve as critical components in the development of organic metals and semiconductors. Their unique electronic properties, such as low oxidation potentials and the ability to form conductive polymers, make them ideal candidates for use in organic transistors, solar cells, and other electronic devices (M. Kozaki et al., 1994).
Molecular Electronics : The structural and electronic properties of 1,3-dithiol-2-ylidene derivatives, including their ability to form stable radical cations and their conductive properties, have been leveraged in the design of molecular electronics. These compounds have been incorporated into molecular devices, showcasing the potential of using 1,3-dithiole-based compounds in the development of future electronic components (Yan Peng et al., 2010).
Propiedades
IUPAC Name |
(2E)-4-methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S4/c1-5-3-9-7(11-5)8-10-4-6(2)12-8/h3-4H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUWYNVNQFNGBX-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C2SC=C(S2)C)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=C\2/SC=C(S2)C)/S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



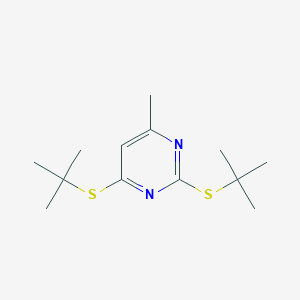
![1-[4-(Difluoromethoxy)phenyl]-2-phenylethanone](/img/structure/B1642520.png)
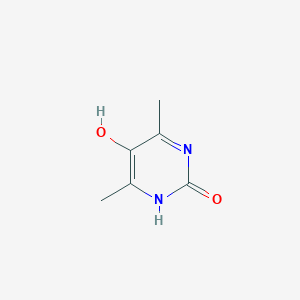

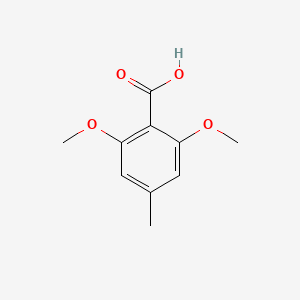



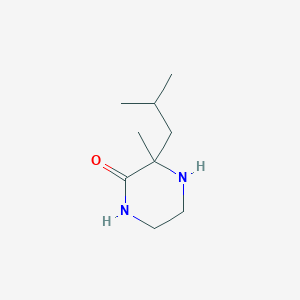

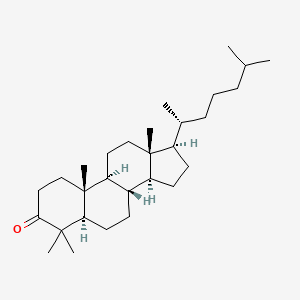
![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B1642560.png)
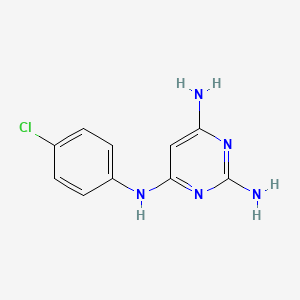
![2-Methylthieno[2,3-c]pyridine](/img/structure/B1642582.png)